

Technical Support Center: Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine

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Compound of Interest

Compound Name: 4-Amino-6-chloro-2-methoxypyrimidine

Cat. No.: B1580428

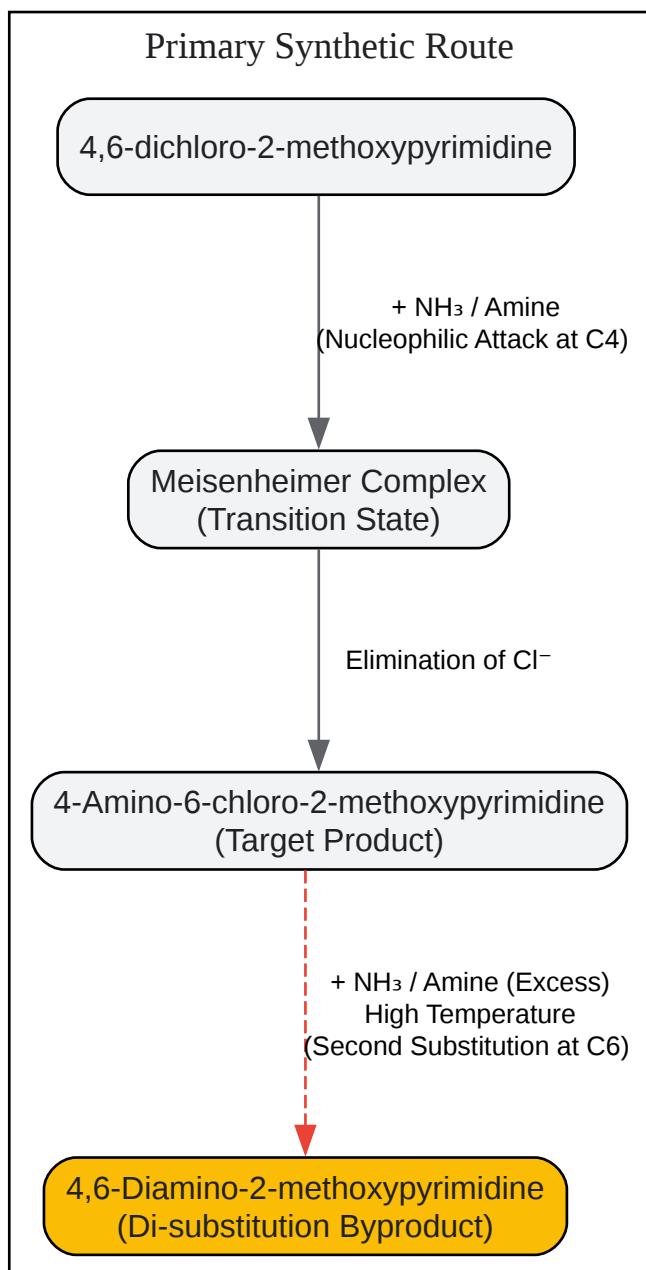
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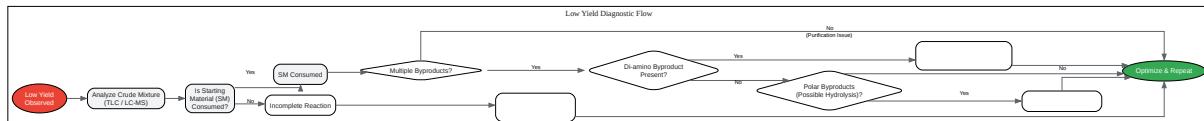
Welcome to the technical support center for the synthesis of **4-Amino-6-chloro-2-methoxypyrimidine**. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

The primary and most direct synthetic route involves the regioselective amination of 4,6-dichloro-2-methoxypyrimidine. This guide will focus on optimizing this critical nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Pathway

The key to a high-yield synthesis is controlling the selective displacement of one of the two chlorine atoms on the pyrimidine ring. The C4 position is generally more electrophilic than the C6 position due to the electronic influence of the methoxy group at C2, making it the preferred site for nucleophilic attack. However, achieving high selectivity and yield requires careful control of reaction conditions.



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